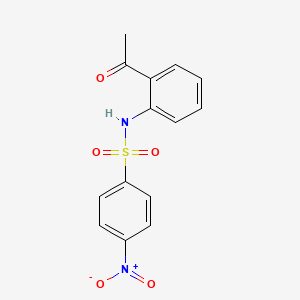

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like N-(2-acetylphenyl)-4-nitrobenzenesulfonamide are typically part of a larger class of organic compounds known as aromatic compounds. These compounds contain a ring of atoms, usually carbon, which have a particular electronic structure that makes them stable and interesting for various chemical reactions .

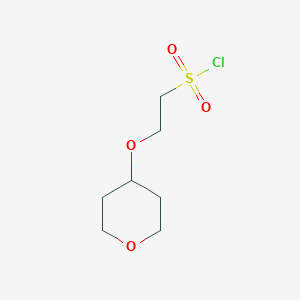

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the nitro group can participate in reduction reactions, while the sulfonamide group can participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N-(2-acetylphenyl)-4-nitrobenzenesulfonamide would depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

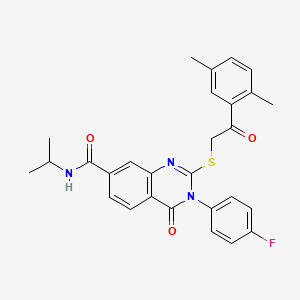

Versatile Means for Preparation of Secondary Amines

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide derivatives, as part of the broader category of nitrobenzenesulfonamides, have been highlighted for their exceptional utility in the preparation of secondary amines. These compounds can undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to give secondary amines with high efficiency. This process is significant for synthetic chemistry, offering a versatile method for amine protection and functionalization (Fukuyama et al., 1995).

Pro-apoptotic Effects in Cancer Cells

Research into sulfonamide derivatives, including those similar to N-(2-acetylphenyl)-4-nitrobenzenesulfonamide, has unveiled their potential in inducing pro-apoptotic effects in cancer cells. These effects are mediated through the activation of specific cellular pathways, highlighting a promising avenue for cancer therapeutic development (Cumaoğlu et al., 2015).

Structural and Computational Studies

The synthesis and characterization of sulfonamide molecules have been extensively studied, providing insights into their structural properties and interactions at the molecular level. These studies not only contribute to the understanding of the chemical behavior of these compounds but also assist in the development of new materials and drugs (Murthy et al., 2018).

Environmental Applications

Nitrobenzenesulfonamides have also been investigated for their environmental applications, including the degradation of aromatic compounds in water. Such studies are crucial for the development of new methods for water treatment and the mitigation of pollution (Weavers et al., 1998).

Analytical Chemistry Techniques

Additionally, N-(2-acetylphenyl)-4-nitrobenzenesulfonamide and its derivatives have been applied in analytical chemistry, especially in enhancing the detection sensitivity of various compounds through liquid chromatography and mass spectrometry. Such applications are fundamental for the accurate and efficient analysis of biological and environmental samples (Higashi et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of such compounds could involve exploring their potential applications in various fields like medicine, materials science, or chemical synthesis. This could involve studying their reactivity, their interactions with biological systems, or their physical properties .

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)13-4-2-3-5-14(13)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFKJLWKGJXRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)-4-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)

![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)

![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)

![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)